[1]Benzoxireno[4,3,2-cd]indole
Description
[1]Benzoxireno[4,3,2-cd]indole is a polycyclic heteroaromatic compound characterized by the fusion of a benzene ring, an oxirene (a three-membered oxygen-containing ring), and an indole moiety. The oxirene ring introduces significant steric strain and electronic effects, distinguishing it from conventional indole derivatives. While synthetic routes for analogous fused indoles often involve cyclization or condensation reactions , the precise synthesis of this compound remains understudied in the literature provided.
Properties
CAS No. |
211-83-6 |
|---|---|
Molecular Formula |
C11H5NO |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
10-oxa-3-azatetracyclo[6.4.1.04,13.09,11]trideca-1(12),2,4,6,8(13),9(11)-hexaene |
InChI |
InChI=1S/C11H5NO/c1-2-7-10-6(4-9-11(7)13-9)5-12-8(10)3-1/h1-5H |
InChI Key |
DBGRDIKJUFTINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CC3=CC4=C2O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzoxireno[4,3,2-cd]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 1Benzoxireno[4,3,2-cd]indole may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1Benzoxireno[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1Benzoxireno[4,3,2-cd]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1Benzoxireno[4,3,2-cd]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
The following analysis compares [1]Benzoxireno[4,3,2-cd]indole with structurally related indole derivatives, focusing on synthesis, spectral properties, and stability.
(a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)
- Structure: Features a carboxamide-linked benzophenone group and a fluorine substituent on the indole ring.
- Synthesis: Prepared via sodium ethoxide-mediated condensation of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO at 190°C .
- Key Differences: Unlike this compound, this compound lacks fused oxygen rings, resulting in lower steric strain and greater thermal stability (m.p. 249–250°C).
(b) 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
- Structure : Contains a methyl-substituted benzoyl group at the 2-position of the indole.
- Synthesis : Utilizes DMF as a solvent and sodium ethoxide for condensation, achieving lower yields (10%) compared to Compound 3 .
- Key Differences: The absence of fused rings simplifies its NMR profile (e.g., distinct δ 2.46 ppm for the methyl group) compared to the complex splitting expected in [1]Benzoxireno derivatives .
(c) Pyrrolo[4,3,2-de]quinolin-8-amines
- Structure: Fused pyrroloquinoline system with an amine group.
- Key Differences: The nitrogen-rich fused system in pyrroloquinolines contrasts with the oxygen-dominated electronic effects in [1]Benzoxireno, likely altering bioactivity and solubility.
Physicochemical Properties
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